1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene
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Overview
Description
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an organic compound with the molecular formula C4HCl4F3 It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene typically involves halogenation reactions. One common method is the chlorination of 1,1,1-trifluorobut-2-ene, followed by further chlorination steps to introduce the required chlorine atoms. The reaction conditions often involve the use of chlorine gas and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: Where chlorine or fluorine atoms are replaced by other functional groups.
Addition Reactions: Involving the addition of reagents across the double bond.
Elimination Reactions: Leading to the formation of different alkenes or alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., hydrogen gas, metal hydrides), and catalysts (e.g., transition metal complexes). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while addition reactions can produce more complex fluorinated or chlorinated compounds .
Scientific Research Applications
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into target molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a diagnostic tool.
Mechanism of Action
The mechanism by which 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3-Tetrachloropropene: Another halogenated hydrocarbon with similar reactivity but different structural properties.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A fluorinated compound with distinct functional groups and applications.
2-Chloro-1,1,1,2-tetrafluoropropane: A related compound with different halogenation patterns and uses.
Uniqueness
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other compounds may not be as effective or versatile.
Properties
IUPAC Name |
(Z)-1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl4F3/c5-2(4(6,7)8)1-3(9,10)11/h1H/b2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCZHQLFRVCYPU-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)\C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl4F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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